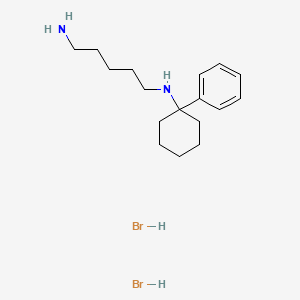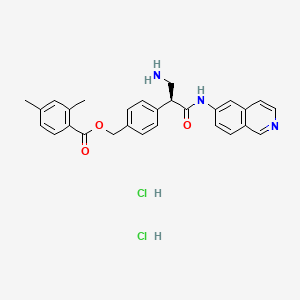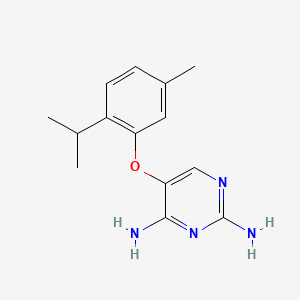![molecular formula C10H27N4Na2O16P B560360 disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate CAS No. 20813-76-7](/img/structure/B560360.png)
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate
Overview
Description
Disodium 5’-inosinate octahydrate is a chemical compound with the molecular formula C10H11N4O8P.2Na.8H2O. It is commonly used as a flavor enhancer in the food industry, often found in products like instant noodles, potato chips, and various snacks . This compound is the disodium salt of inosinic acid and is known for its ability to provide the umami taste when used in conjunction with monosodium glutamate .
Mechanism of Action
Target of Action
The primary target of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) is the enzyme Inosine 5’-Monophosphate Dehydrogenase (IMPDH) . IMPDH is a crucial enzyme in the purine nucleotide biosynthesis pathway, responsible for the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor to guanosine monophosphate (GMP). GMP is essential for DNA, RNA, and glycoprotein synthesis .
Mode of Action
5’-Inosinic acid, sodium salt, hydrate (1:2:8) acts as a substrate for IMPDH . It is converted by IMPDH in a NAD±dependent reaction to xanthosine monophosphate . This conversion is a rate-limiting step in the generation of guanosine monophosphate .
Biochemical Pathways
The compound plays a significant role in the purine nucleotide biosynthesis pathway . It is involved in the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the synthesis of guanosine monophosphate (GMP). GMP is a necessary component for the synthesis of DNA, RNA, and glycoproteins .
Pharmacokinetics
It is known to be soluble in water , which suggests it could have good bioavailability
Result of Action
The action of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) results in the production of xanthosine monophosphate, a precursor to guanosine monophosphate . This is crucial for the synthesis of DNA, RNA, and glycoproteins, thereby playing a vital role in cellular function and replication .
Action Environment
The action of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) is influenced by the presence of the enzyme IMPDH and the coenzyme NAD+ . The compound’s action, efficacy, and stability could potentially be affected by factors such as pH, temperature, and the presence of other molecules in the environment.
Biochemical Analysis
Biochemical Properties
5’-Inosinic acid, sodium salt, hydrate (1:2:8) is a substrate of IMP dehydrogenase (IMPDH), a NAD±dependent enzyme that generates xanthosine monophosphate . This is a rate-limiting step in the generation of guanosine monophosphate, which is important for DNA, RNA, and glycoprotein synthesis .
Cellular Effects
5’-Inosinic acid, sodium salt, hydrate (1:2:8) can directly enter cells, promoting cellular metabolism . It is involved in the synthesis of ATP and DNA, which are fundamental to cellular function .
Molecular Mechanism
The molecular mechanism of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) involves its role as a substrate for IMPDH. The conversion of inosinic acid to xanthosine monophosphate by IMPDH is a critical step in the synthesis of guanosine monophosphate, a key component of DNA, RNA, and glycoproteins .
Metabolic Pathways
5’-Inosinic acid, sodium salt, hydrate (1:2:8) is an intermediate product in the synthesis of purine nucleotides in the body . It can further convert into adenosine monophosphate and guanosine monophosphate, which are essential for the synthesis of ATP and DNA .
Transport and Distribution
5’-Inosinic acid, sodium salt, hydrate (1:2:8) can directly pass through the cell membrane and enter cells
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium 5’-inosinate octahydrate can be synthesized through the phosphorylation of inosine using triethyl phosphate . Another method involves the fermentation of sugars using Corynebacterium ammoniagenes, followed by crystallization to obtain high-purity disodium inosinate .
Industrial Production Methods
Industrial production of disodium 5’-inosinate octahydrate typically involves microbial fermentation. The fermentation broth containing inosinic acid is subjected to crystallization processes, where temperature control and the use of organic solvents play a crucial role in obtaining high-purity crystals .
Chemical Reactions Analysis
Types of Reactions
Disodium 5’-inosinate octahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form inosine monophosphate.
Reduction: Reduction reactions can convert it back to inosine.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled pH and temperature conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include inosine monophosphate, inosine, and various substituted derivatives of inosinic acid .
Scientific Research Applications
Disodium 5’-inosinate octahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nucleotides and nucleosides.
Biology: It plays a role in studying metabolic pathways and enzyme activities related to purine metabolism.
Industry: It is used as a flavor enhancer in the food industry and as a feed additive in animal nutrition.
Comparison with Similar Compounds
Similar Compounds
Disodium guanylate: Another flavor enhancer used in conjunction with disodium 5’-inosinate.
Monosodium glutamate: Often used together with disodium 5’-inosinate to provide the umami taste.
Inosinic acid: The parent compound from which disodium 5’-inosinate is derived.
Uniqueness
Disodium 5’-inosinate octahydrate is unique due to its specific role in enhancing the umami taste when used with monosodium glutamate. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Properties
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O8P.2Na.8H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;8*1H2/q;2*+1;;;;;;;;/p-2/t4-,6-,7-,10-;;;;;;;;;;/m1........../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWLBOYKTJDMLH-NAGQJCCQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27N4Na2O16P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20813-76-7 | |
| Record name | Disodium 5'-inosinate octahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020813767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DISODIUM 5'-INOSINATE OCTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30I0YM7F4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



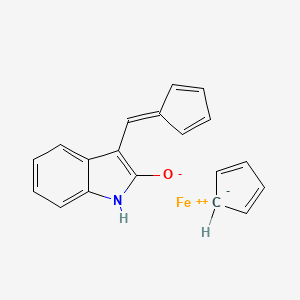
![4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride](/img/structure/B560281.png)

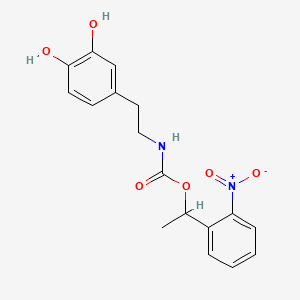
![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid](/img/structure/B560286.png)
![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)
![6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride](/img/structure/B560288.png)
